molecular formula C13H18ClNO3S B226113 1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine

1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine

Cat. No. B226113
M. Wt: 303.81 g/mol
InChI Key: FNYOZEBIJLFFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine, also known as CPSP, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. CPSP is a sulfonamide derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of 1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine is not fully understood. However, it is believed that 1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine exerts its biological effects by inhibiting the activity of certain enzymes and receptors in the body. For example, 1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, 1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine can reduce inflammation and pain.
Biochemical and Physiological Effects
1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine has been shown to have antioxidant activity and to inhibit the growth of cancer cells. 1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine has also been shown to have neuroprotective effects, with studies demonstrating its ability to protect neurons from damage and death.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine for lab experiments is its relatively simple synthesis method. 1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine can be synthesized using standard organic chemistry techniques, making it readily available for research purposes. However, one limitation of 1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine. One area of interest is its potential as a therapeutic agent for the treatment of chronic pain and inflammation. Further studies are needed to fully understand the mechanism of action of 1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine and to determine its efficacy in animal and human models. Another potential area of research is the use of 1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine as an anti-cancer agent. Studies have shown promising results in vitro, and further research is needed to determine its efficacy in animal and human models. Additionally, there is potential for 1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine to be used in the development of new drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine involves the reaction of 4-chloro-3-propoxyphenylsulfonyl chloride with pyrrolidine in the presence of a base. The resulting product is a white crystalline solid with a melting point of 120-122°C. The synthesis of 1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine is relatively straightforward and can be carried out in a laboratory setting using standard organic chemistry techniques.

Scientific Research Applications

1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. 1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.

properties

Product Name

1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine

Molecular Formula

C13H18ClNO3S

Molecular Weight

303.81 g/mol

IUPAC Name

1-(4-chloro-3-propoxyphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C13H18ClNO3S/c1-2-9-18-13-10-11(5-6-12(13)14)19(16,17)15-7-3-4-8-15/h5-6,10H,2-4,7-9H2,1H3

InChI Key

FNYOZEBIJLFFQB-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)Cl

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.